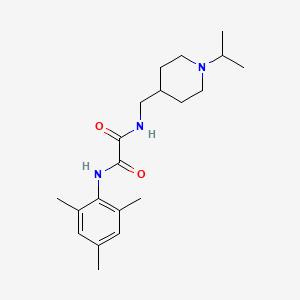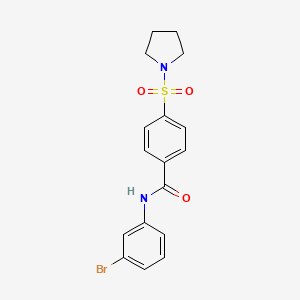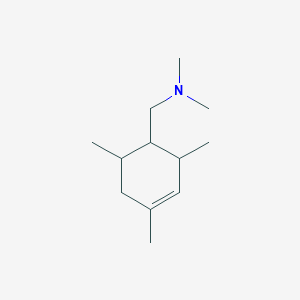
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine: is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound is characterized by its cyclohexene ring structure with methyl groups at the 2, 4, and 6 positions, and a dimethylamino group attached to the 1-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-ylmethanol with dimethylamine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve more advanced techniques such as continuous flow chemistry to ensure consistent quality and yield. The use of green chemistry principles is also encouraged to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used. Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) . Substitution reactions often require halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals .
Biology: : In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays to understand various biological processes.
Medicine: new therapeutic agents . Its structural features make it suitable for drug design and optimization .
Industry: : In the industrial sector, this compound can be utilized in the production of plastics, resins, and other materials due to its chemical properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors to modulate their activity. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine include N,N-Dimethylethylenediamine and N,N-Dimethylcyclohexylamine .
Uniqueness: : What sets This compound apart is its specific structural arrangement and the presence of the cyclohexene ring , which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9-6-10(2)12(8-13(4)5)11(3)7-9/h6,10-12H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZCRBTVSIPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2786442.png)
![(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2786443.png)
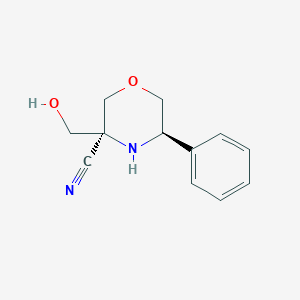
![N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2786447.png)
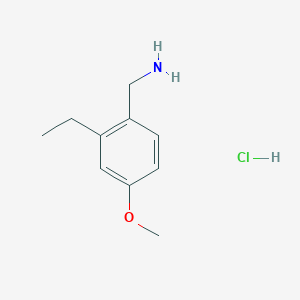
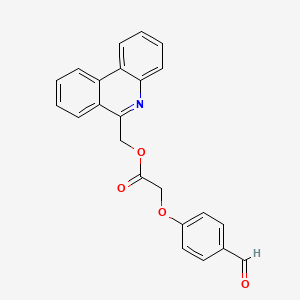
![Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2786451.png)
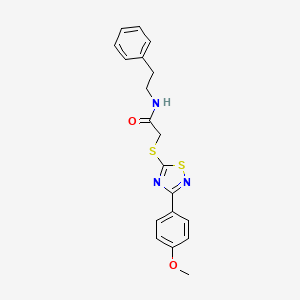
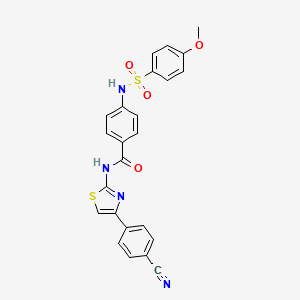
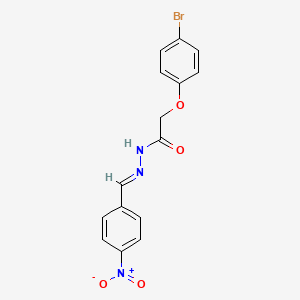
![7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2786458.png)
![1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2786459.png)
